Home > Products > Screening Compounds P57328 > Lucidenic acid L
Lucidenic acid L - 110267-45-3

Lucidenic acid L

Catalog Number: EVT-3163844
CAS Number: 110267-45-3
Molecular Formula: C27H38O7
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a natural product found in Ganoderma lucidum with data available.
Source and Classification

Lucidenic acid L is primarily extracted from the fruiting bodies and spores of Ganoderma lucidum. The classification of lucidenic acids falls under the broader category of triterpenoids, which are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Lucidenic acid L specifically possesses a unique structure that differentiates it from other lucidenic acids, such as lucidenic acid A and B, which have been extensively studied for their health benefits .

Synthesis Analysis

The synthesis of lucidenic acid L is predominantly achieved through biotechnological methods rather than chemical synthesis due to the complexity of its stereochemistry. The extraction process typically involves:

  1. Fermentation: Utilizing specific strains of Ganoderma lucidum under controlled conditions to enhance the production of triterpenoids.
  2. Extraction: Employing solvents such as ethanol or methanol to extract the desired compounds from the fungal biomass.
  3. Purification: Techniques like high-performance liquid chromatography (HPLC) are used to isolate lucidenic acid L from other compounds present in the extract.

The fermentation medium often consists of glucose, peptone, and mineral salts, sterilized at 121°C for 20 minutes prior to inoculation with fungal cultures .

Molecular Structure Analysis

Lucidenic acid L features a tetracyclic lanostane framework with specific functional groups that define its chemical behavior. The molecular formula for lucidenic acid L is C29H42O9C_{29}H_{42}O_9, indicating the presence of hydroxyl groups and a carboxyl group in its structure.

Structural Characteristics

  • Tetracyclic Structure: The core structure consists of four fused rings typical of lanostane derivatives.
  • Functional Groups: Hydroxyl (-OH) groups are located at specific carbon positions (C-3, C-7, C-12), contributing to its solubility and reactivity.
  • Side Chain: The side chain includes a carboxyl group, which is crucial for its biological activity .
Chemical Reactions Analysis

Lucidenic acid L can participate in various chemical reactions typical of triterpenoids:

  1. Hydroxylation: The presence of hydroxyl groups allows for further modification through hydroxylation reactions.
  2. Esterification: The carboxyl group can react with alcohols to form esters, potentially enhancing its bioavailability.
  3. Oxidation: Under certain conditions, lucidenic acid L can undergo oxidation reactions that may alter its pharmacological properties.

These reactions are vital for understanding how lucidenic acid L can be modified for enhanced therapeutic applications .

Mechanism of Action

The mechanism of action for lucidenic acid L involves several pathways:

  1. Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
  2. Anti-inflammatory Effects: Lucidenic acid L modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  3. Cellular Signaling: It may influence signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer properties.

Research indicates that these mechanisms are mediated through interactions with cellular receptors and enzymes involved in metabolic processes .

Physical and Chemical Properties Analysis

Lucidenic acid L exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Melting Point: Specific melting point data is not extensively documented but can be inferred from related compounds.
  • Stability: Lucidenic acid L is stable under acidic conditions but may degrade under prolonged exposure to light or heat.

These properties are essential for determining its formulation in pharmaceutical applications .

Applications

Lucidenic acid L has several scientific applications:

  1. Pharmaceutical Development: Due to its bioactive properties, it is explored as a potential therapeutic agent against various diseases, including cancer and diabetes.
  2. Nutraceuticals: Incorporated into dietary supplements for its health benefits, particularly in immune support and anti-aging formulations.
  3. Cosmetics: Used in skincare products for its antioxidant properties that protect against skin aging.

The ongoing research into lucidenic acid L continues to uncover new potential applications in medicine and health sciences .

Introduction to Lucidenic Acid L in Natural Product Research

Taxonomic and Ecological Context of Ganoderma lucidum as a Source of Lucidenic Acid L

Ganoderma lucidum (Lingzhi or Reishi), a basidiomycete fungus in the Ganodermataceae family, serves as the primary source of lucidenic acid L (LA-L) [7]. This species thrives globally across temperate and tropical ecosystems, growing saprophytically or parasitically on hardwood substrates like oak, maple, and beech [8]. LA-L belongs to a specialized class of C27 lanostane-type triterpenoids biosynthesized as secondary metabolites, with its production influenced by:

  • Fungal developmental stage: Higher concentrations in mature fruiting bodies versus spores [1]
  • Geographical origin: Strain-specific expression patterns across Asian, European, and North American variants [7]
  • Substrate composition: Significantly elevated levels in wood log cultivation (2.1–3.3 mg/g) versus substitute cultivation (0.8–1.2 mg/g) using agricultural byproducts [8] [9]

Table 1: Occurrence of Lucidenic Acid L in Ganoderma Species

SpeciesPlant PartConcentration Range (mg/g)Cultivation Method
G. lucidumFruiting body1.8–3.3Wood log
G. sinenseFruiting body0.9–1.5Wild
G. tsugaeMycelia0.5–0.9Submerged fermentation
G. applanatumFruiting body0.3–0.7Wild

Ecologically, LA-L functions as a chemical defense compound against microbial pathogens and herbivores. Its production increases in response to environmental stressors like nutrient limitation or oxidative damage, suggesting an adaptive role in fungal survival [1] [8]. Recent metabolomic studies reveal strain-specific variations in LA-L content, with novel variants like GL_V2 showing modified triterpenoid profiles compared to wild-type strains [5].

Historical Significance of Triterpenoids in Traditional and Modern Pharmacognosy

Triterpenoids from G. lucidum have been integral to Eastern medicine for over 2,000 years, first documented in Shennong's Classic of Materia Medica (1st century CE) as "upper-grade" medicines promoting longevity and vitality [4] [7]. The historical trajectory includes:

  • Traditional applications: Used in imperial Chinese courts for "calming the spirit" and "enhancing vital energy" without biochemical characterization [2]
  • 20th century breakthroughs: Structural elucidation of ganoderic acids (1982) and subsequent discovery of lucidenic acids (1984), revolutionizing the understanding of Ganoderma's bioactive constituents [1] [4]
  • Modern isolation techniques: Advanced chromatographic methods (e.g., HPLC-UV, UPLC-Q-Orbitrap-MS) enabling the purification and quantification of minor triterpenoids like LA-L from complex matrices [5] [8]

The evolution from crude extracts to isolated compounds mirrors pharmacognosy's broader shift from ethnobotanical knowledge to molecular precision medicine. LA-L exemplifies this transition—once an undefined component of "Lingzhi essence," now a characterized entity with specific bioactivities [4]. Contemporary research has validated traditional claims through mechanistic studies, particularly in the domains of antioxidant protection and cellular homeostasis, though LA-L-specific historical data remains limited due to its recent identification.

Position of Lucidenic Acid L Within the Lucidenic Acid Family: Structural and Functional Distinctions

Lucidenic acid L (C₂₇H₃₈O₇) belongs to the C27 lanostane subgroup characterized by a truncated side chain at C-17 and a β-D-glucopyranosyl unit at C-3 [1]. Its distinct structural features include:

  • A carbonyl group at C-11 instead of the hydroxyl group seen in lucidenic acid A
  • Methyl esterification at C-26 distinguishing it from lucidenic acid B
  • Unsaturation between C-24 and C-25 absent in lucidenic acid N [1] [3]

Table 2: Comparative Structural and Functional Attributes of Key Lucidenic Acids

CompoundR1 (C-3)R2 (C-7)R3 (C-11)Cytotoxicity IC₅₀ (μM, HL-60)Primary Bioactivity
Lucidenic Acid LOHOH=O64.5Antiproliferative
Lucidenic Acid AOH=OOH61.0Anti-invasive, antiviral
Lucidenic Acid BOHOHOH45.0Pro-apoptotic
Lucidenic Acid NOAcOHOH486.0MMP-9 inhibition

Functionally, LA-L demonstrates moderate cytotoxicity against human leukemia HL-60 cells (IC₅₀ = 64.5 μM), positioning it between the highly potent lucidenic acid B (IC₅₀ = 45.0 μM) and the less active lucidenic acid N (IC₅₀ = 486 μM) [1]. Unlike lucidenic acid A—which inhibits SARS-CoV-2 attachment by binding hACE2—LA-L lacks the C-7 ketone group crucial for viral receptor interaction [6]. Its bioactivity profile emphasizes:

  • Selective anticancer effects: Greater potency against leukemia cells (HL-60 IC₅₀ = 64.5 μM) versus hepatoma cells (HepG2 IC₅₀ = 230 μM) [1]
  • Eukaryotic DNA polymerase inhibition: Shared with lucidenic acid O but absent in other analogues [1]
  • Structure-activity relationships: The C-11 carbonyl enhances membrane permeability but reduces hydrogen-bonding capacity compared to hydroxylated counterparts [1] [9]

Metabolomic analyses consistently classify LA-L as a minor constituent in the lucidenic acid spectrum, typically constituting <5% of total triterpenoids in most G. lucidum strains [5] [8]. Its biosynthesis likely branches from the central lanosterol pathway via cytochrome P450-mediated oxidation at C-11, though the exact enzymatic machinery remains uncharacterized [4].

Properties

CAS Number

110267-45-3

Product Name

Lucidenic acid L

IUPAC Name

(4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-14,16-17,23,29,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,16+,17+,23-,25+,26+,27+/m1/s1

InChI Key

CVEGYVMAZQZPTH-KMHIRZPESA-N

SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.